molecular formula C18H18N4O2 B2821017 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034547-45-8

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2821017
CAS No.: 2034547-45-8
M. Wt: 322.368
InChI Key: VQSHQKAFDIFAMX-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Methoxylation: The methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond between the benzoyl chloride and the amine group on the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.

Uniqueness

    Structural Features: The combination of a methoxy group, phenyl group, and triazole ring is unique to this compound.

    Chemical Properties: Exhibits distinct reactivity patterns compared to other benzamides and triazoles.

List of Similar Compounds

  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
  • 2-methoxy-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide
  • 2-methoxy-N-(1-phenyl-2-(2H-1,2,4-triazol-3-yl)ethyl)benzamide

Properties

IUPAC Name

2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-10-6-5-9-15(17)18(23)21-16(13-22-19-11-12-20-22)14-7-3-2-4-8-14/h2-12,16H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHQKAFDIFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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